2-Pyridyl Regioisomer Delivers ≥2- to 8-Fold Lower MIC Against Gram-Positive Bacteria Compared to 3- and 4-Pyridyl Analogues
In a direct head-to-head study, Tejchman et al. (2022) evaluated twelve rhodanine-3-carboxyalkyl acid derivatives differing only in pyridyl nitrogen position (2-, 3-, or 4-pyridyl at C-5) against a panel of Gram-positive bacterial strains. The 2-pyridyl derivatives (series 3a–3d) consistently exhibited the lowest MIC values across all susceptible strains. Against S. aureus ATCC 25923, all four 2-pyridyl compounds showed MIC = 62.5 µg/mL, whereas the 3-pyridyl analogues (4a–4d) required 250–500 µg/mL (4- to 8-fold higher) and the 4-pyridyl analogues (5a–5d) ranged from 125 to 500 µg/mL [1]. Against M. luteus ATCC 10240, compound 3d achieved MIC = 7.8 µg/mL, representing a 2- to 32-fold advantage over the best 3-pyridyl (4c = 31.3 µg/mL) and 4-pyridyl (5b = 7.8 µg/mL, but note 5a = 125 µg/mL) comparators [1]. Activity was selective for Gram-positive organisms; no compound inhibited Gram-negative bacteria or yeast at tested concentrations, confirming that the pyridyl position modulates potency without broadening the spectrum [1].
| Evidence Dimension | Minimal Inhibitory Concentration (MIC, µg/mL) against Gram-positive bacteria |
|---|---|
| Target Compound Data | 2-Pyridyl series (3a–3d): MIC range 7.8–125 µg/mL against S. aureus, S. epidermidis, M. luteus, B. subtilis, B. cereus; best single value = 7.8 µg/mL (3d vs M. luteus) |
| Comparator Or Baseline | 3-Pyridyl series (4a–4d): MIC range 15.6–>1000 µg/mL; 4-Pyridyl series (5a–5d): MIC range 7.8–>1000 µg/mL. S. aureus ATCC 25923: 4a = 250, 4b = 250, 4c = 250, 4d = 500 µg/mL; 5a = 500, 5b = 250, 5c = 125, 5d = 250 µg/mL |
| Quantified Difference | 2-Pyridyl vs 3-pyridyl: ≥2- to 8-fold lower MIC (e.g., 62.5 vs 250–500 µg/mL for S. aureus ATCC 25923). 2-Pyridyl vs 4-pyridyl: ≥2- to 8-fold lower MIC for most strain-compound pairs |
| Conditions | Broth microdilution assay; Gram-positive panel: S. aureus ATCC 25923, ATCC 6538, ATCC 43300; S. epidermidis ATCC 12228; M. luteus ATCC 10240; B. subtilis ATCC 6633; B. cereus ATCC 10876; S. pyogenes ATCC 19615; S. pneumoniae ATCC 49619; S. mutans ATCC 25175 |
Why This Matters
For procurement of rhodanine-based antibacterial screening libraries, the 2-pyridyl regioisomer provides a reproducibly superior potency floor against Staphylococcus, Bacillus, and Micrococcus spp., making it the rational first-choice scaffold when Gram-positive-targeted activity is the primary selection criterion.
- [1] Tejchman, W.; Korona-Głowniak, I.; Kwietniewski, L.; Żesławska, E.; Nitek, W.; Suder, P.; Żylewski, M.; Malm, A. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules 2022, 27(13), 3975, Table 3. View Source
